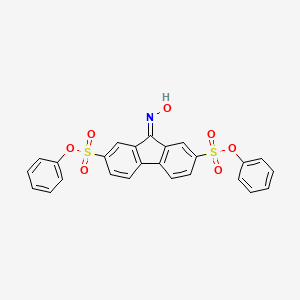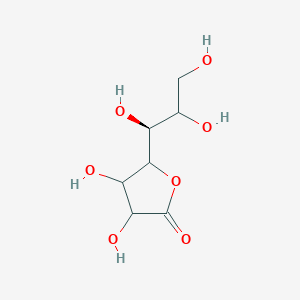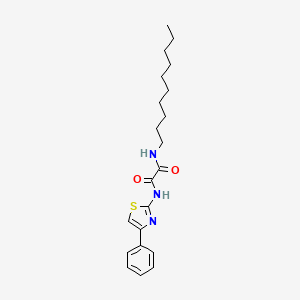![molecular formula C14H12N2O3 B11994148 2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11994148.png)
2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol is an organic compound with the molecular formula C14H12N2O3 It is a Schiff base derived from the condensation of 3-methylbenzaldehyde and 4-nitrophenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol typically involves the condensation reaction between 3-methylbenzaldehyde and 4-nitrophenol in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and imine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-{(E)-[(3-methylphenyl)imino]methyl}-4-aminophenol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and imine derivatives.
Reduction: Formation of 2-{(E)-[(3-methylphenyl)imino]methyl}-4-aminophenol.
Substitution: Formation of substituted phenol derivatives.
Applications De Recherche Scientifique
2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways. The nitro group and imine moiety play crucial roles in its bioactivity by participating in redox reactions and forming covalent bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol
- 2-{(E)-[(3-chlorophenyl)imino]methyl}-4-nitrophenol
- 2-{(E)-[(3-ethynylphenyl)imino]methyl}-4-nitrophenol
Uniqueness
2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol is unique due to the presence of the 3-methyl group, which influences its electronic and steric properties. This structural feature can affect its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C14H12N2O3 |
|---|---|
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
2-[(3-methylphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C14H12N2O3/c1-10-3-2-4-12(7-10)15-9-11-8-13(16(18)19)5-6-14(11)17/h2-9,17H,1H3 |
Clé InChI |
XPWPPCZIJFIZOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(4-tert-butylphenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B11994097.png)
![N-[(4-bromophenyl)carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B11994109.png)
![4-bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11994124.png)

![(2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11994155.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11994159.png)

